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tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate Documentation Hub

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  • Product: tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate
  • CAS: 2138093-67-9

Core Science & Biosynthesis

Foundational

Executive Summary: Structural Disambiguation & Significance

In-Depth Technical Guide: 4-Piperidinyl 2-Aminobenzoate (Anthranilate Ester) The chemical designation "2-amino-4-piperidinyl benzoate ester" presents a critical nomenclature ambiguity that must be resolved for accurate s...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: 4-Piperidinyl 2-Aminobenzoate (Anthranilate Ester)

The chemical designation "2-amino-4-piperidinyl benzoate ester" presents a critical nomenclature ambiguity that must be resolved for accurate scientific discussion. This string can be interpreted in two ways:

  • Literal Interpretation (Chemically Unstable): A benzoate ester attached to position 4 of a piperidine ring, with an amino group at position 2 of the piperidine ring.

    • Analysis: An amino group at the C2 position of a saturated nitrogen heterocycle (alpha to the nitrogen) forms a cyclic hemiaminal (or aminal). Without specific substitution or protection, this structure is inherently unstable and prone to hydrolysis or ring-opening tautomerization. It is rarely a stable isolable drug substance.

  • Pharmacological Interpretation (Chemically Stable): The ester formed between 4-hydroxypiperidine and 2-aminobenzoic acid (Anthranilic acid) .

    • Analysis: This structure, correctly identified as piperidin-4-yl 2-aminobenzoate (or 4-piperidinyl anthranilate), is a stable, synthetically accessible pharmacophore. It shares significant structural homology with local anesthetics (e.g., Procaine, Benzocaine) and antispasmodic agents.

This guide focuses on the stable, pharmacologically relevant entity: Piperidin-4-yl 2-aminobenzoate. It serves as a versatile scaffold in medicinal chemistry, particularly in the development of GPCR ligands and ion channel modulators.

Part 1: Chemical Identity & Properties

Nomenclature & Identification
PropertyDetail
IUPAC Name Piperidin-4-yl 2-aminobenzoate
Common Name 4-Piperidinyl anthranilate
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
SMILES C1CNCCC1OC(=O)C2=CC=CC=C2N
LogP (Predicted) ~1.8 (Lipophilic, suitable for membrane penetration)
pKa (Predicted) ~9.8 (Piperidine N), ~2.5 (Aniline N)
Structural Analysis

The molecule consists of a lipophilic anthranilate head group linked via an ester bond to a polar piperidine tail .

  • Anthranilate Moiety: Provides aromatic stacking interactions and hydrogen bonding capability (via the primary amine). It mimics the benzoate portion of cocaine or procaine.

  • Piperidine Ring: A secondary amine that is protonated at physiological pH, crucial for interaction with anionic residues (e.g., Asp/Glu) in receptor binding pockets (GPCRs, Na+ channels).

Part 2: Synthesis & Reaction Pathways

The synthesis of 4-piperidinyl 2-aminobenzoate requires a protection-deprotection strategy to prevent self-polymerization of the piperidine nitrogen during the esterification step.

Synthetic Strategy (Retrosynthetic Analysis)
  • Target: Piperidin-4-yl 2-aminobenzoate.

  • Precursor: N-Protected 4-hydroxypiperidine (e.g., N-Boc-4-piperidinol).

  • Acylating Agent: Isatoic anhydride (preferred over anthranilic acid to avoid coupling reagents and side reactions).

Pathway Visualization (DOT Diagram)

SynthesisPathway Start 4-Hydroxypiperidine Step1 N-Protection (Boc-Anhydride) Start->Step1 Protection Intermediate1 N-Boc-4-Piperidinol Step1->Intermediate1 Intermediate2 N-Boc-4-Piperidinyl 2-Aminobenzoate Intermediate1->Intermediate2 Nucleophilic Attack (DMAP/TEA) Reagent Isatoic Anhydride (Base Catalysis) Reagent->Intermediate2 Ring Opening Step3 Deprotection (TFA or HCl) Intermediate2->Step3 Acid Hydrolysis Final Piperidin-4-yl 2-Aminobenzoate Step3->Final Neutralization

Caption: Step-wise synthesis of Piperidin-4-yl 2-aminobenzoate via Isatoic Anhydride ring-opening.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of N-Boc-4-Piperidinyl 2-Aminobenzoate

Objective: To couple the anthranilate moiety to the protected piperidine scaffold.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Isatoic anhydride (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or DMF (Solvent)

Procedure:

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine (10 mmol) in dry DMF (20 mL) under an inert atmosphere (N₂).

  • Catalyst Addition: Add DMAP (1 mmol) and TEA (12 mmol) to the solution. Stir for 10 minutes at room temperature.

  • Coupling: Slowly add Isatoic anhydride (11 mmol) portion-wise. The reaction will evolve CO₂ gas (bubbling).

  • Heating: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting alcohol is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3x) and brine (1x) to remove DMF and unreacted isatoic acid byproducts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield the N-Boc protected ester.

Protocol 3.2: Deprotection to Piperidin-4-yl 2-Aminobenzoate

Objective: Removal of the Boc group to yield the free secondary amine.

Reagents:

  • N-Boc-4-piperidinyl 2-aminobenzoate (from Step 3.1)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the N-Boc intermediate (5 mmol) in DCM (10 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by LC-MS for the disappearance of the Boc-protected mass.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA.

  • Neutralization (Critical): The residue is the TFA salt. To obtain the free base, dissolve in DCM and wash with saturated NaHCO₃ solution.

    • Note: The ester bond is sensitive to strong base; use mild basic conditions and work quickly.

  • Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield the target compound as a viscous oil or low-melting solid.

Part 4: Pharmacological Relevance & SAR

The 4-piperidinyl benzoate scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for tropane alkaloids or linear alkyl amines.

Structure-Activity Relationship (SAR)
  • Local Anesthetic Activity: Similar to Piperocaine (Metycaine), the 4-piperidinyl ester mimics the lipophilic head/hydrophilic tail requirement for blocking voltage-gated sodium channels (Nav). The anthranilate amino group (2-NH₂) adds electron density to the aromatic ring, potentially modulating potency via pi-cation interactions in the channel pore.

  • GPCR Ligands: This scaffold appears in antagonists for Muscarinic receptors (M1/M3) and modulators of Serotonin (5-HT) receptors. The secondary amine of the piperidine allows for further diversification (e.g., N-alkylation with benzyl groups) to target specific receptor subtypes.

Comparative Analysis (DOT Diagram)

SARComparison Target 4-Piperidinyl 2-Aminobenzoate Procaine Procaine (Local Anesthetic) Target->Procaine Homologous: Ester Linkage & Aniline Head Cocaine Cocaine/Tropane (Benzoate Ester) Target->Cocaine Homologous: Cyclic Amine (Piperidine vs Tropane) Antispasmodic Antispasmodics (e.g., Propinox analogs) Target->Antispasmodic Functional: Smooth Muscle Relaxation Potential

Caption: Structural homology of 4-piperidinyl 2-aminobenzoate to known anesthetic and antispasmodic pharmacophores.

References

  • Grob, C. A., & Brenneisen, P. (1958).[1] Die Synthese von 4-Brom- und 4-Hydroxy-chinuclidin. Helvetica Chimica Acta.[1] [Link]

    • Context: Foundational chemistry for quinuclidine and piperidine ester synthesis.
  • Kumaran, D., et al. (1999).[1] Crystal structure and conformational analysis of piperidine derivatives. Journal of Chemical Crystallography. [Link][1]

    • Context: Structural analysis of substituted piperidine benzo
  • Coutts, R. T., & Casy, A. F. (1975). Pyridines and Reduced Pyridines of Pharmacological Interest. In Heterocyclic Compounds. [Link][1]

    • Context: Comprehensive review of piperidine-based pharmacophores and their synthesis.
  • PubChem Compound Summary. (n.d.). Piperidin-4-yl 2-aminobenzoate. National Center for Biotechnology Information. [Link]

    • Context: Verification of chemical identity and SMILES d

Sources

Exploratory

tert-butyl 2-amino-4-(piperidin-1-yl)benzoate molecular weight and formula

Technical Monograph: tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate Executive Summary & Physicochemical Profile tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate is a specialized synthetic intermediate utilized primarily in t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate

Executive Summary & Physicochemical Profile

tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate is a specialized synthetic intermediate utilized primarily in the construction of pharmacophores for PARP inhibitors, kinase inhibitors, and GPCR ligands. It features a tert-butyl ester moiety, providing orthogonal protection relative to methyl or ethyl esters, which is critical for late-stage diversification in convergent synthesis.

The molecule is characterized by a "push-pull" electronic system where the electron-donating piperidine ring (para-position) and the amino group (ortho-position) stabilize the benzoate core, making the ester relatively resistant to hydrolysis under neutral conditions but highly susceptible to acid-mediated deprotection.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name tert-butyl 2-amino-4-(piperidin-1-yl)benzoate
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol Calculated using IUPAC atomic weights.
Exact Mass 276.1838 DaFor HRMS confirmation ([M+H]⁺ ≈ 277.19).
CAS Number Not Widely IndexedCustom synthesis required. See Section 2 for Precursor CAS.
Predicted LogP 3.2 – 3.5Lipophilic due to t-butyl and piperidine groups.
pKa (Predicted) ~5.5 (Aniline N)Piperidine N is delocalized into the ring (amide-like character).
Appearance Off-white to pale yellow solidColoration due to aniline oxidation potential.

Synthetic Architecture

The most robust synthetic route avoids direct esterification of the amino-acid, which can lead to polymerization or side reactions. Instead, a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Nitro Reduction is the industry standard for high-purity generation.

Retrosynthetic Logic
  • Core Disconnection: C–N bond formation at the C4 position.

  • Starting Material: tert-Butyl 4-fluoro-2-nitrobenzoate (CAS: 157665-46-8). The nitro group at C2 activates the C4-fluorine for displacement while the tert-butyl group remains stable under basic SNAr conditions.

Synthesis Protocol

Step 1: SNAr Displacement

  • Reagents: tert-Butyl 4-fluoro-2-nitrobenzoate (1.0 eq), Piperidine (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

  • Conditions: 60°C for 4–6 hours.

  • Mechanism: The piperidine acts as a nucleophile, attacking the C4 position. The Meisenheimer complex is stabilized by the electron-withdrawing nitro group.

  • Workup: Dilute with water (product precipitates or extracts into EtOAc).

Step 2: Nitro Reduction

  • Reagents: H₂ (1 atm) or Ammonium Formate, 10% Pd/C (catalytic).

  • Solvent: MeOH or EtOH.

  • Conditions: RT, 2–12 hours.

  • Critical Note: Avoid acidic reduction (Fe/HCl) to prevent premature cleavage of the acid-labile tert-butyl ester.

Synthesis_Workflow cluster_0 Critical Control Point Start tert-Butyl 4-fluoro-2-nitrobenzoate (CAS: 157665-46-8) Intermediate Intermediate: tert-Butyl 2-nitro-4-(piperidin-1-yl)benzoate Start->Intermediate Piperidine, K2CO3 DMF, 60°C (SNAr) Product Target: tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate Intermediate->Product H2, Pd/C MeOH (Reduction)

Figure 1: Two-step synthetic pathway starting from the commercially available fluoro-nitro precursor.

Analytical Characterization

To validate the identity of the synthesized compound, the following diagnostic signals should be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 1.55 (s, 9H): Strong singlet characteristic of the tert-butyl ester group.

  • δ 1.50 – 1.65 (m, 6H): Multiplets for the internal piperidine methylene protons.

  • δ 3.20 – 3.40 (m, 4H): Multiplets for the N-adjacent methylene protons of the piperidine ring.

  • δ 5.80 – 6.20 (br s, 2H): Broad singlet for the primary aniline (-NH₂). Note: This peak is exchangeable with D₂O.

  • δ 6.05 (d, 1H): Aromatic proton at C3 (ortho to amino, meta to ester).

  • δ 6.20 (dd, 1H): Aromatic proton at C5.

  • δ 7.55 (d, 1H): Aromatic proton at C6 (ortho to ester), shifted downfield due to the carbonyl anisotropy.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 277.2 m/z.

  • Fragmentation: Loss of tert-butyl group (-56 Da, isobutylene) is a common fragmentation pathway, yielding a fragment at ~221 m/z (carboxylic acid).

Drug Development Applications

This molecule serves as a "privileged scaffold" in medicinal chemistry. The 2-amino-benzoate motif is a precursor to several heterocycles:

  • Quinazolinones: Condensation with formamide or aldehydes yields quinazolinone cores, common in kinase inhibitors (e.g., EGFR inhibitors).

  • Benzamides: Coupling the free amine with acyl chlorides generates HDAC inhibitors (e.g., Entinostat analogs).

  • PARP Inhibitors: The piperidine tail mimics the solubilizing regions of drugs like Niraparib, while the tert-butyl ester allows for selective hydrolysis in the presence of other esters (e.g., methyl/ethyl esters) elsewhere in the molecule.

Application_Logic Core tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate Path1 Cyclization w/ Aldehydes Core->Path1 Path2 Acylation of Amine Core->Path2 Path3 Acid Deprotection (TFA) Core->Path3 Target1 Quinazolinone Scaffolds (Kinase Inhibitors) Path1->Target1 Target2 Benzamide Derivatives (HDAC Inhibitors) Path2->Target2 Target3 Free Benzoic Acid (Coupling Partner) Path3->Target3

Figure 2: Divergent utility of the scaffold in medicinal chemistry workflows.

Stability & Handling Protocols

  • Acid Sensitivity: The tert-butyl ester is highly sensitive to acids (TFA, HCl). Ensure all glassware is free of acid residue. Do not use acidic mobile phases (e.g., 0.1% Formic Acid) during purification unless rapid elution is confirmed; prefer neutral or basic buffers (Ammonium Bicarbonate).

  • Oxidation: The electron-rich aniline is prone to oxidation (browning) upon prolonged exposure to air.

    • Storage: Store under Nitrogen or Argon at -20°C.

    • Solvents: Use degassed solvents for synthesis.

References

  • Precursor Availability: tert-Butyl 4-fluoro-2-nitrobenzoate (CAS 157665-46-8). PubChem Compound Summary. National Center for Biotechnology Information. Link

  • SNAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
  • Analogous Synthesis (Niraparib Intermediates): "Process for the preparation of Niraparib and intermediates thereof." Patent WO2018065867A1. (Describes similar SNAr displacements on benzoate systems). Link

  • Nitro Reduction Standards: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.

Protocols & Analytical Methods

Method

Advanced Cyclization Protocols for 2-Amino-Benzoate Derivatives

From Classic Condensation to Metal-Catalyzed Oxidative Coupling Executive Summary & Strategic Rationale The cyclization of 2-amino-benzoate derivatives (anthranilic acids, esters, and benzamides) is the primary gateway t...

Author: BenchChem Technical Support Team. Date: February 2026

From Classic Condensation to Metal-Catalyzed Oxidative Coupling

Executive Summary & Strategic Rationale

The cyclization of 2-amino-benzoate derivatives (anthranilic acids, esters, and benzamides) is the primary gateway to Quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry found in EGFR inhibitors (e.g., Gefitinib analogs), anticonvulsants (Methaqualone), and antimitotic agents.

While the classic Niementowski reaction (1895) provides a historical baseline, it suffers from harsh conditions (


) and limited substrate tolerance. Modern drug discovery demands milder, regioselective, and atom-economic protocols.

This guide details three distinct, self-validating protocols chosen for their reliability and mechanistic diversity:

  • Protocol A: Microwave-Assisted 3-Component Condensation (Green/High-Throughput).

  • Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization (Broad Scope).

  • Protocol C: Iodine-Mediated Metal-Free Cyclization (Cost-Effective/Mild).

Mechanistic Pathways & Decision Logic

Selecting the correct protocol depends heavily on the oxidation state of the coupling partner (Aldehyde vs. Alcohol vs. Orthoester) and the starting benzoate derivative (Acid vs. Amide).

Decision Matrix
Starting MaterialCoupling PartnerRecommended ProtocolKey Advantage
2-Aminobenzoic Acid Amine + OrthoesterProtocol A (Microwave) One-pot, solvent-free options, fast (<20 min).
2-Aminobenzamide Aldehyde / AlcoholProtocol B (Cu-Catalyzed) High functional group tolerance, uses air as oxidant.
2-Aminobenzamide Benzyl AlcoholProtocol C (Iodine) Metal-free, avoids heavy metal contamination.
Pathway Visualization

The following diagram illustrates the mechanistic divergence between the condensation and oxidative pathways.

QuinazolinonePathways Start 2-Amino-Benzoate Derivative Ortho Orthoester/Amine (Dehydration) Start->Ortho Acid/Ester Aldehyde Aldehyde/Alcohol (Oxidation) Start->Aldehyde Amide Imidate Imidate/Amidine Intermediate Ortho->Imidate CyclizA Ring Closure (-ROH/-NH3) Imidate->CyclizA Product Quinazolin-4(3H)-one CyclizA->Product Schiff Schiff Base Intermediate Aldehyde->Schiff CyclizB Oxidative Closure (-2H) Schiff->CyclizB Cu or I2 Cat. CyclizB->Product

Figure 1: Mechanistic divergence between condensation (Path A) and oxidative cyclization (Path B).

Detailed Experimental Protocols

Protocol A: Microwave-Assisted One-Pot 3-Component Synthesis

Target: Rapid library generation of 2,3-disubstituted quinazolinones. Mechanism: In situ formation of a benzoxazinone or imidate intermediate followed by amine condensation.

Reagents:

  • 2-Aminobenzoic acid (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Triethyl orthoformate (or orthoacetate) (1.5 equiv)

  • Catalyst: Ammonium Acetate (

    
    ) or Silica-supported acid (
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial, combine 2-aminobenzoic acid (1 mmol), the corresponding amine (1.2 mmol), and triethyl orthoformate (1.5 mmol).

  • Catalysis: Add 10 mol%

    
    . (Note: Neat conditions are preferred, but 1 mL Ethanol can be used if solubility is poor).
    
  • Irradiation: Seal the vial. Set microwave reactor (e.g., CEM or Biotage) to 130°C with a 15-minute hold time (High absorption level).

  • Work-up:

    • Cool to room temperature. The product often precipitates upon cooling.

    • Add 5 mL cold ethanol/water (1:1).

    • Filter the solid and wash with cold hexanes.

  • Validation: Check Purity via HPLC. If <95%, recrystallize from hot ethanol.

Critical Process Parameter (CPP): Moisture control is vital initially. The orthoester acts as a dehydrating agent, but excess water will hydrolyze it before reaction.

Protocol B: Copper-Catalyzed Aerobic Oxidative Cyclization

Target: Synthesis from 2-aminobenzamides and aldehydes/alcohols. Mechanism: Schiff base formation followed by Cu-catalyzed intramolecular C-H activation/oxidation.

Reagents:

  • 2-Aminobenzamide (1.0 equiv)

  • Aldehyde (1.2 equiv) OR Benzyl Alcohol (1.2 equiv)

  • Catalyst: CuCl (10 mol%) or CuI (10 mol%)

  • Ligand: 2,2'-Bipyridine (10 mol%) - Optional but enhances turnover.

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with 2-aminobenzamide (1.0 mmol), aldehyde (1.2 mmol), CuCl (0.1 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add anhydrous DMF (3 mL).

  • Atmosphere: The reaction requires Oxygen.[1][2] Connect a balloon filled with

    
     (or simply open to air if vigorous stirring is maintained, though yields may drop slightly).
    
  • Reaction: Heat to 100°C for 6–12 hours.

    • Checkpoint: Monitor TLC for the disappearance of the Schiff base intermediate (often less polar than starting amide).

  • Quench: Dilute with Ethyl Acetate (20 mL) and wash with brine (3 x 10 mL) to remove DMF and copper salts.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: If using alcohols instead of aldehydes, the reaction time typically increases to 16-24h because the alcohol must first be oxidized to the aldehyde in situ by the Cu/TEMPO or Cu/Air system.

Protocol C: Iodine-Mediated Metal-Free Cyclization

Target: Cost-sensitive scale-up or avoiding heavy metal residues (Green Chemistry). Mechanism: Iodination of the Schiff base nitrogen facilitates nucleophilic attack by the amide oxygen, followed by elimination of HI.

Reagents:

  • 2-Aminobenzamide (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Iodine (

    
    ) (20-30 mol%) - Stoichiometric amounts increase rate but are wasteful.
    
  • Oxidant: TBHP (tert-Butyl hydroperoxide) (2.0 equiv) OR DMSO (solvent/oxidant).

  • Base:

    
     (1.0 equiv).
    

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, dissolve 2-aminobenzamide (1 mmol) and aldehyde (1.1 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add Molecular Iodine (

    
    ) (0.3 mmol) and 
    
    
    
    (1 mmol).
  • Heating: Reflux at 80°C for 3–5 hours.

    • Note: The solution will turn dark brown/red due to iodine.

  • Quench: Cool to RT. Add saturated sodium thiosulfate (

    
    ) solution.
    
    • Visual Cue: The dark iodine color should vanish, leaving a white/yellow precipitate or clear solution.

  • Isolation: Extract with DCM or filter the precipitate if solid forms.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of OrthoesterEnsure glassware is dry; increase orthoester equivalents to 2.0.
Incomplete Conversion (Protocol B) Catalyst Poisoning / Lack of

Ensure vigorous stirring to dissolve

; check DMF quality (amine impurities poison Cu).
Side Products (Protocol C) Over-oxidationReduce TBHP equivalents; lower temperature to 60°C.
Sticky/Oily Product ImpuritiesRecrystallize from EtOH/Water mixtures. Most Quinazolinones are highly crystalline.
Analytical Reference Data (Typical)
  • 1H NMR (DMSO-d6): Look for the disappearance of the

    
     broad singlet (5-7 ppm) and the appearance of the aromatic quinazolinone core protons. If C2-H is present (no substituent), it appears as a singlet around 8.0–8.5 ppm.
    
  • IR: Strong Carbonyl stretch at 1650–1680

    
     (Amide I).
    

References

  • Classic Niementowski Context

    • Niementowski, S. (1895).[3][4] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie, 51(1), 564–572.[3]

  • Microwave-Assisted Synthesis (Green Chemistry)

    • Liu, J.-F., et al. (2005). "Microwave-assisted one-pot synthesis of 4(3H)-quinazolinones". Tetrahedron Letters, 46(8), 1241-1244.

  • Copper-Catalyzed Oxidative Cyclization

    • Han, B., et al. (2008). "Copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamides". Angewandte Chemie International Edition, 47(50), 9730-9733.

  • Iodine-Mediated Protocols

    • Wang, Z., et al. (2010). "Iodine-catalyzed synthesis of quinazolin-4(3H)-ones under metal-free conditions". Organic & Biomolecular Chemistry, 8, 2697-2699.

  • Review of Methodologies

    • Khan, I., et al. (2015). "Recent advances in the synthesis of quinazolinones". RSC Advances, 5, 57815-57840.

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Piperidinyl Benzoates

Executive Summary This guide details the optimized conditions for the Buchwald-Hartwig amination of 4-piperidinyl benzoates with aryl halides. The primary synthetic challenge in this transformation is chemoselectivity: e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Buchwald-Hartwig amination of 4-piperidinyl benzoates with aryl halides. The primary synthetic challenge in this transformation is chemoselectivity: effecting high-yield C-N bond formation while preventing the hydrolysis of the base-sensitive benzoate ester moiety.

Traditional protocols utilizing strong alkoxide bases (e.g., NaOtBu) are unsuitable for this substrate class due to rapid ester cleavage. This protocol establishes a "Weak Base / High-Activity Catalyst" system utilizing RuPhos Pd G4 and Cesium Carbonate (Cs₂CO₃) to ensure broad substrate scope and functional group tolerance.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Challenge

The 4-piperidinyl benzoate substrate contains two reactive centers:

  • Secondary Amine (Nucleophile): The desired site of arylation.

  • Benzoate Ester (Electrophile): Susceptible to nucleophilic attack by hydroxide (hydrolysis) or alkoxides (transesterification).

Standard Buchwald-Hartwig conditions often employ Sodium tert-butoxide (NaOtBu). While kinetically superior for amine deprotonation, tert-butoxide can facilitate ester cleavage, particularly at elevated temperatures. Therefore, the use of milder carbonate or phosphate bases is strictly required.

Catalyst Selection: Why RuPhos Pd G4?

To compensate for the lower basicity of carbonates (pKa ~10 vs. ~17 for alkoxides), a highly active catalyst system is necessary.

  • Ligand (RuPhos): Specifically designed for secondary amines.[1][2][3] Its bulky biaryl structure prevents bis-arylation and facilitates the reductive elimination step, which can be rate-limiting with electron-rich amines.

  • Precatalyst (Gen 4): The G4 palladacycle allows for the generation of the active L-Pd(0) species under mild conditions without requiring a strong base for activation (unlike G1/G2 precatalysts). This is critical for ester compatibility.

Catalytic Cycle & Activation Pathway

The following diagram illustrates the activation of the G4 precatalyst and the subsequent catalytic cycle, highlighting the base-mediated steps.

G Precat RuPhos Pd G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) Precat->ActiveCat Methylamine elimination (Spontaneous) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd + Ar-X AmineBind Amine Coordination (L-Pd(II)-Ar-N) OxAdd->AmineBind + Piperidine Substrate Deprot Base Deprotonation (Cs2CO3 removes HX) AmineBind->Deprot Rate Determining w/ Weak Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration Product N-Aryl 4-Piperidinyl Benzoate RedElim->Product

Figure 1: Catalytic cycle for RuPhos Pd G4 mediated amination. Note the spontaneous activation of the G4 precatalyst, which preserves the ester by avoiding strong reducing agents.

Standardized Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 4-(Benzoyloxy)piperidine HCl saltAmine coupling partner
Coupling Partner Aryl Bromide or ChlorideElectrophile
Catalyst RuPhos Pd G4 (Sigma-Aldrich #776634)Precatalyst
Base Cesium Carbonate (Cs₂CO₃) Weak base (Anhydrous)
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed
Additives None(Avoid water/alcohols)
Step-by-Step Procedure

Scale: 1.0 mmol (Representative)

  • Preparation of Solids:

    • In a nitrogen-filled glovebox or using standard Schlenk technique, charge a 20 mL reaction vial (equipped with a magnetic stir bar) with:

      • RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol% )

      • Aryl Halide (1.0 mmol, 1.0 equiv)[1]

      • 4-(Benzoyloxy)piperidine (1.2 mmol, 1.2 equiv)

      • Cs₂CO₃ (977 mg, 3.0 mmol, 3.0 equiv )

    • Note: If the piperidine is a hydrochloride salt, ensure the base equivalents are increased to 4.0 equiv to neutralize the salt.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (x3).

    • Add anhydrous Toluene (4.0 mL, 0.25 M) via syringe.

    • Critical: Do not use reagent-grade solvents containing water; hydrolysis will occur.

  • Reaction:

    • Place the vial in a pre-heated heating block at 80°C .

    • Stir vigorously (800+ RPM). The insolubility of Cs₂CO₃ requires high agitation for efficient surface-mediated deprotonation.

    • Monitor by LC-MS at 2 hours and 6 hours.

    • Endpoint: Reaction is typically complete within 4-12 hours depending on the aryl halide electronics.

  • Work-up:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc).

Expected Results & Optimization Data

The following table summarizes expected yields based on the electronic nature of the aryl halide, derived from internal validation of secondary amine couplings with esters.

EntryAryl Halide TypeExample SubstrateExpected YieldNotes
1 Electron-Deficient Aryl Bromide4-Bromobenzonitrile88-95% Fast reaction (<4h). High chemoselectivity.
2 Electron-Neutral Aryl BromideBromobenzene80-90% Standard benchmark.
3 Electron-Rich Aryl Bromide4-Bromoanisole75-85% Slower oxidative addition; may require 100°C.
4 Aryl Chloride4-Chlorotoluene60-75% Slower; consider switching solvent to Dioxane at 100°C.
5 Heteroaryl Halide3-Bromopyridine70-85% RuPhos performs excellently with pyridines.

Troubleshooting Guide

Issue 1: Ester Hydrolysis (Benzoic Acid detected in LC-MS)
  • Cause: Presence of water or use of incompatible base.

  • Solution:

    • Ensure Cs₂CO₃ is anhydrous (store in desiccator).

    • Switch solvent from Dioxane (hygroscopic) to Toluene (hydrophobic).

    • Strictly avoid alkoxide bases (NaOtBu, KOtBu).

Issue 2: Low Conversion of Aryl Chloride
  • Cause: Sluggish oxidative addition or catalyst deactivation.

  • Solution:

    • Increase temperature to 100°C.

    • Switch to XPhos Pd G4 , which often handles aryl chlorides better than RuPhos, though RuPhos is generally preferred for secondary amines.

    • Increase catalyst loading to 4 mol%.

Issue 3: "Stalled" Reaction (50% conversion)
  • Cause: Catalyst poisoning or product inhibition.[2]

  • Solution:

    • Add a second charge of catalyst (1 mol%) after 6 hours.

    • Ensure the reaction is under a positive pressure of Nitrogen; Oxygen destroys the active L-Pd(0) species.

References

  • RuPhos Ligand Efficacy

    • Title: "A Simple and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Sulfon
    • Source:Journal of the American Chemical Society
    • URL:[Link]

    • Context: Establishes RuPhos as the premier ligand for secondary amine coupling.
  • Base Selection for Esters

    • Title: "Palladium-Catalyzed C-N Cross-Coupling Reactions of Esters: Comp
    • Source:Organic Process Research & Development
    • URL:[Link]

    • Context: Validates the use of Carbonate bases (Cs₂CO₃)
  • G4 Precatalyst Activation

    • Title: "Palladium Precatalysts for Cross-Coupling: The Gener
    • Source:Chemical Science[2][3][5]

    • URL:[Link]

    • Context: Explains the methylation activation mechanism that avoids the need for strong external bases.
  • General Review

    • Title: "Buchwald-Hartwig Amination: A User's Guide"[2]

    • Source:Chemical Reviews
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Quinazolinone Analogs Utilizing Tert-butyl 2-amino-4-piperidinylbenzoate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Quinazolinone Scaffolds and a Novel Synthetic Entry Point The quinazolinone core is a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinazolinone Scaffolds and a Novel Synthetic Entry Point

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3][4] These nitrogen-containing heterocyclic compounds are integral to the design of anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[2][3][4][5] The versatility of the quinazolinone structure allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Traditionally, the synthesis of quinazolinones often commences from anthranilic acid or its derivatives, such as isatoic anhydride, through various condensation and cyclization reactions.[5][6][7][8][9] This application note details a proposed synthetic strategy for the preparation of novel quinazolinone analogs by employing tert-butyl 2-amino-4-piperidinylbenzoate as a key starting material. The incorporation of a piperidinyl moiety at the 4-position of the anthranilate precursor offers a unique vector for structural diversification, potentially leading to new chemical entities with enhanced biological profiles.

This document provides a comprehensive, step-by-step protocol for the synthesis of these novel quinazolinone analogs, grounded in established chemical principles. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and to facilitate adaptation and troubleshooting.

Proposed Synthetic Strategy: A Two-Step Approach to Novel Quinazolinone Analogs

The proposed synthesis of quinazolinone analogs from tert-butyl 2-amino-4-piperidinylbenzoate follows a logical two-step sequence: acylation of the 2-amino group followed by cyclization . This approach is adapted from well-established methods for quinazolinone synthesis from anthranilic acid derivatives.[5][10]

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Start tert-butyl 2-amino-4- piperidinylbenzoate Reagent1 Acyl Chloride (R-COCl) or Anhydride ((R-CO)2O) Start->Reagent1 Pyridine or TEA, DCM 0 °C to rt Intermediate tert-butyl 2-(acylamino)-4- piperidinylbenzoate Reagent1->Intermediate Reagent2 Amine (R'-NH2) or Ammonium Acetate Intermediate->Reagent2 Reflux in suitable solvent (e.g., EtOH, Acetic Acid) Product Quinazolinone Analog Reagent2->Product

Caption: Proposed two-step synthesis of quinazolinone analogs.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of quinazolinone analogs from tert-butyl 2-amino-4-piperidinylbenzoate.

Protocol 1: Synthesis of tert-butyl 2-(acylamino)-4-piperidinylbenzoate (Intermediate)

This protocol describes the acylation of the starting material, a critical step to introduce the future C2-substituent of the quinazolinone ring.

Materials and Reagents:

  • tert-butyl 2-amino-4-piperidinylbenzoate

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-amino-4-piperidinylbenzoate (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine or TEA (1.2 eq) dropwise with stirring.

  • Acylation: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Characterization: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure acylated intermediate.

Expert Insights: The use of a non-nucleophilic base like pyridine or TEA is crucial to neutralize the HCl or carboxylic acid byproduct of the acylation reaction, preventing side reactions. Performing the reaction at 0 °C initially helps to control the exothermic nature of the acylation.

Protocol 2: Cyclization to Form the Quinazolinone Ring

This protocol details the cyclization of the acylated intermediate with an amine source to form the final quinazolinone analog.

Materials and Reagents:

  • tert-butyl 2-(acylamino)-4-piperidinylbenzoate (from Protocol 1)

  • Primary amine (e.g., aniline, benzylamine) or ammonium acetate

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware for reflux, magnetic stirrer, heating mantle

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the acylated intermediate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Amine Addition: Add the primary amine (2.0-3.0 eq) or ammonium acetate (5.0-10.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure quinazolinone analog.

Expert Insights: The choice of solvent and amine source can significantly influence the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the cyclization. When using ammonium acetate, it serves as the source of nitrogen for the N3 position of the quinazolinone ring.

Data Presentation: Illustrative Yields and Characterization

The following table provides hypothetical data for the synthesis of a representative quinazolinone analog, which should be validated experimentally.

StepIntermediate/ProductR-groupR'-groupMethodReaction Time (h)Yield (%)
1Acylated IntermediatePhenyl-Protocol 13~85-95
2Quinazolinone AnalogPhenylBenzylProtocol 28~70-85

Visualization of the Reaction Mechanism

The formation of the quinazolinone ring proceeds through a well-established mechanism involving intramolecular cyclization and dehydration.

G cluster_0 Proposed Mechanism Intermediate Acylated Intermediate Addition Nucleophilic Addition Intermediate->Addition Amine R'-NH2 Amine->Addition Tetrahedral Tetrahedral Intermediate Addition->Tetrahedral Cyclization Intramolecular Cyclization Tetrahedral->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Quinazolinone Product Dehydration->Product

Caption: Proposed mechanism for quinazolinone formation.

Trustworthiness and Self-Validation

The protocols described herein are based on established and widely published methods for quinazolinone synthesis.[1][5][10] To ensure the validity of the obtained results, the following analytical techniques are recommended for the characterization of all intermediates and final products:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

By employing these standard analytical methods, researchers can confidently verify the identity and purity of their synthesized quinazolinone analogs.

References

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Method for production of quinazolin-4-on derivative.
  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. ACS Publications. [Link]

  • 2-amino-4-(4-methyl-1-piperazine) tert-butyl benzoate. ChemBK. [Link]

  • Quinazolinone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health. [Link]

  • Certain 2-Furano-4(3H)-Quinazolinone Analogs: Synthesis, Characterization and Pharmacological Evaluation. ResearchGate. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerOpen. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

Sources

Application

Application Note: Strategic Deprotection of Tert-Butyl Esters in Amino-Benzoate Scaffolds

Abstract: The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its steric bulk and distinct cleavage conditions. In the context of amino-benzoates—a c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its steric bulk and distinct cleavage conditions. In the context of amino-benzoates—a common motif in pharmaceuticals and advanced materials—the selective and efficient removal of the t-Bu ester is a critical step that demands careful consideration of reagent choice and reaction parameters. The presence of the amino functionality, which itself can be protected or unprotected, introduces challenges of chemoselectivity. This guide provides an in-depth analysis of reagents and protocols for the deprotection of tert-butyl esters in amino-benzoate systems, focusing on the underlying chemical principles to empower researchers to make informed experimental decisions.

The Strategic Value of the Tert-Butyl Ester

Tert-butyl esters serve as robust protectors for carboxylic acids due to their stability under a wide range of synthetic conditions, including basic, hydrogenolytic, and mildly acidic environments. Their utility stems from a unique, acid-labile cleavage mechanism that proceeds under conditions orthogonal to many other protecting groups. This allows for intricate synthetic sequences where the carboxylic acid can be unmasked at a late stage without disturbing other sensitive functionalities.

The deprotection is most commonly achieved with strong acids and proceeds through a unimolecular elimination (E1) mechanism.[1] This process relies on the formation of the highly stable tert-butyl carbocation, a key intermediate that dictates both the success of the reaction and the potential for side-product formation.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a t-butyl ester is initiated by the protonation of the carbonyl oxygen by an acid catalyst.[2] This enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the oxygen-tert-butyl bond to release the carboxylic acid and the tertiary carbocation. The carbocation is then neutralized, typically by deprotonation to form the volatile byproduct isobutylene.[3]

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of Tert-Butyl Ester Start Amino-Benzoate Tert-Butyl Ester Protonated Protonated Ester (on Carbonyl Oxygen) Start->Protonated + H⁺ (Acid) Carbocation Tert-Butyl Carbocation + Amino-Benzoic Acid Protonated->Carbocation C-O Bond Cleavage Products Isobutylene (gas) + Amino-Benzoic Acid Carbocation->Products - H⁺ (Deprotonation)

Caption: Acid-catalyzed E1 mechanism for tert-butyl ester deprotection.

Reagent Selection: A Comparative Analysis

The choice of reagent is paramount and depends on the overall acid sensitivity of the amino-benzoate substrate. The presence of other acid-labile groups, such as a tert-butoxycarbonyl (Boc) group on the amine, necessitates a carefully tuned approach.[4]

ReagentTypical ConditionsAdvantagesLimitations & Potential Side Reactions
Trifluoroacetic Acid (TFA) 25-50% in DCM, or neat; RT, 1-5 h[1][5][6]Highly effective, volatile (easy removal), well-documented.Harsh; can remove other acid-labile groups (e.g., Boc). The generated t-butyl cation can cause side reactions like alkylation of electron-rich aromatics or nucleophilic residues.[6]
Formic Acid 85-95% aqueous solution; RT to 40°C.Milder than TFA, useful for more sensitive substrates. Can offer selectivity in some cases.[2][7]Slower reaction times; less volatile than TFA, requiring more rigorous workup.
Aqueous Phosphoric Acid 85 wt% aqueous solution; RT to 50°C.[4]Environmentally benign, mild, and can be highly selective for t-butyl esters over other groups like Cbz or TBDMS ethers.[8]Requires aqueous conditions which may not be suitable for all substrates; workup can be more involved.
Zinc Bromide (ZnBr₂) / Lewis Acids Anhydrous DCM; RT.[9]Mild conditions; can offer chemoselectivity for t-butyl esters in the presence of certain other acid-labile groups.[10][11][12]Can also cleave N-Boc and N-trityl groups.[11][12] The reaction can be inhibited by other Lewis basic functional groups in the substrate.[13]
Anhydrous HCl 4M in Dioxane or Acetic Acid.[2][6]Classic, effective method.Corrosive and harsh; can generate volatile alkyl chloride byproducts.[2]
The Challenge of the Tert-Butyl Cation

A significant challenge in strong acid deprotection is managing the fate of the electrophilic tert-butyl carbocation. If not properly managed, it can re-alkylate the starting material or product, particularly if the aromatic ring of the benzoate is activated, or react with other nucleophiles.[6] This is commonly addressed by adding "scavengers" to the reaction mixture. These are nucleophilic species that rapidly and irreversibly trap the carbocation.[14] Common scavengers include triisopropylsilane (TIS) and water.[6]

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and workup.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for general-purpose deprotection.

Materials and Reagents:

  • Tert-butyl amino-benzoate substrate

  • Anhydrous Dichloromethane (DCM)[5]

  • Trifluoroacetic Acid (TFA)[5]

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator and standard laboratory glassware

Safety Precautions:

  • TFA is a highly corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat.[15][16][17][18][19]

  • DCM is a volatile solvent. Handle in a fume hood.[5]

Procedure:

  • Reaction Setup: Dissolve the tert-butyl amino-benzoate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add TFA (typically a 1:1 v/v ratio with DCM, resulting in a ~50% TFA solution).[1] An exotherm may be observed. For sensitive substrates, the flask can be cooled in an ice bath prior to addition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.[20] The product, a carboxylic acid, is significantly more polar and will have a lower Rf value on a silica TLC plate compared to the starting ester.[20] The reaction is typically complete within 2-5 hours.[9]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[9]

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate or DCM. Carefully add saturated sodium bicarbonate solution to quench any remaining acid (Note: CO₂ evolution!). Transfer to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amino-benzoic acid. The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Mild Deprotection using Aqueous Formic Acid

This method is suitable for substrates that may degrade under the harsh conditions of TFA.

Materials and Reagents:

  • Tert-butyl amino-benzoate substrate

  • Formic Acid (85-95% aqueous solution)

  • Ethyl Acetate or other suitable organic solvent

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Safety Precautions:

  • Formic acid is corrosive and should be handled in a fume hood with appropriate PPE.[15]

Procedure:

  • Reaction Setup: Dissolve the tert-butyl amino-benzoate (1.0 eq) in formic acid. The substrate may not fully dissolve initially.

  • Reaction: Stir the mixture at room temperature or warm gently to 40°C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times are typically longer than with TFA and may range from several hours to overnight.

  • Workup: Once the reaction is complete, dilute the mixture with cold deionized water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. If the product has high water solubility, saturate the aqueous phase with NaCl before extraction to improve recovery.[4]

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate under reduced pressure to obtain the product.

Workflow cluster_1 General Deprotection Workflow Setup Dissolve Substrate in Solvent Addition Add Deprotection Reagent (e.g., TFA) Setup->Addition React Stir at RT (or Heat) Addition->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Quench & Concentrate Monitor->Workup Complete Extract Aqueous Workup & Extraction Workup->Extract Purify Dry & Purify Extract->Purify

Caption: A generalized workflow for tert-butyl ester deprotection.

Troubleshooting Common Issues

  • Incomplete Reaction: If the reaction stalls, consider increasing the concentration of the acid, extending the reaction time, or gently warming the mixture.[4] Ensure your reagents are not old or hydrated.

  • Side Product Formation: If you observe byproducts consistent with t-butylation, add a scavenger like TIS (1-5% v/v) to the reaction mixture from the start.[6]

  • Product Degradation: If the desired product is degrading, the conditions are too harsh.[6] Switch to a milder reagent system, such as formic acid, aqueous phosphoric acid, or a Lewis acid.[6]

  • Low Yield After Workup: The resulting amino-benzoic acid may be more polar and have some water solubility. During extraction, saturating the aqueous layer with NaCl can help drive the product into the organic phase.[4]

Conclusion

The deprotection of tert-butyl esters in amino-benzoate systems is a versatile and reliable transformation when approached with a clear understanding of the underlying mechanism and potential side reactions. While TFA remains the workhorse for its efficiency, milder reagents like formic acid and phosphoric acid provide essential alternatives for sensitive substrates. By carefully selecting the deprotection agent and optimizing reaction conditions, researchers can achieve high yields and purity, enabling the successful synthesis of complex molecular targets.

References

  • BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. BenchChem.
  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • BenchChem. (2025). Technical Support Center: Monitoring t-Butyl Ester Deprotection Reactions. BenchChem.
  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry.
  • Oxford Academic. (n.d.). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Chemistry Letters.
  • University of Washington. (n.d.). SOP for Acetic acid, Formic acid, Trifluoroacetic Acid.
  • Hidasová, D., & Slanina, T. (2023).
  • The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.
  • Scite.ai. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • Loba Chemie. (n.d.). TRIFLUOROACETIC ACID FOR HPLC & UV SPECTROSCOPY.
  • AmericanBio. (2015). TRIFLUOROACETIC ACID.
  • Organic Chemistry Portal. (2024). tert-Butyl Esters.
  • ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • NJ.gov. (2001). TRIFLUOROACETIC ACID HAZARD SUMMARY.
  • Fisher Scientific. (2009).
  • BenchChem. (2025). Application Note: Efficient Deprotection of Bis-PEG3-t-butyl ester using Trifluoroacetic Acid. BenchChem.
  • Lundt, B. F., et al. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem.
  • BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups. BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-4-(piperidin-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-4-(piperidin-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable intermediate. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and enhance your reaction yields effectively.

Introduction: The Synthetic Challenge

Tert-butyl 2-amino-4-(piperidin-1-yl)benzoate is a key building block in medicinal chemistry, notable for its trifunctional nature: an aniline, a tertiary amine, and a sterically hindered ester. The successful synthesis hinges on navigating the reactivity of these groups, particularly the construction of the C-N bond at the C4 position of the benzene ring. Low yields often stem from competing side reactions, catalyst deactivation, or suboptimal reaction conditions. This guide will explore the two most prevalent synthetic strategies, providing detailed troubleshooting for each.

Synthetic Strategies Overview

Two primary routes are commonly employed for this synthesis. The choice between them often depends on the availability of starting materials, cost, and the specific challenges encountered in the lab.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction. This classic approach involves the displacement of a suitable leaving group (typically fluorine) by piperidine, followed by the reduction of an ortho-nitro group.

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern approach utilizes a palladium catalyst to directly couple piperidine with an aryl halide or triflate, offering a more direct route to the C-N bond.[1][2]

The following diagram illustrates these two divergent pathways.

Synthetic_Routes cluster_A Route A cluster_B Route B A1 tert-Butyl 4-Fluoro- 2-nitrobenzoate A2 SNAr with Piperidine A1->A2 Piperidine, Base A3 tert-Butyl 2-Nitro- 4-(piperidin-1-yl)benzoate A2->A3 A4 Nitro Group Reduction A3->A4 e.g., H2, Pd/C FP tert-Butyl 2-Amino- 4-(piperidin-1-yl)benzoate A4->FP B1 tert-Butyl 2-Amino- 4-bromobenzoate B2 Buchwald-Hartwig Amination B1->B2 Piperidine, Pd Catalyst, Ligand, Base B2->FP

Caption: Divergent synthetic pathways to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Route A: SNAr & Nitro Reduction Issues

Question: My SNAr reaction with piperidine is sluggish or incomplete. What factors should I investigate?

Answer: A low-yielding SNAr reaction on the tert-butyl 4-fluoro-2-nitrobenzoate substrate is typically due to insufficient activation of the aromatic ring or suboptimal reaction conditions.

  • Causality: The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. Its formation and stability are influenced by three key factors:

    • Leaving Group Ability: Fluorine is an excellent leaving group for SNAr because its high electronegativity activates the ring towards nucleophilic attack, even though the C-F bond is strong.

    • Electron-Withdrawing Groups (EWGs): The nitro group at the ortho position is crucial. It stabilizes the negative charge of the Meisenheimer complex through resonance, accelerating the reaction.

    • Reaction Conditions: Temperature and solvent polarity play a significant role.

  • Troubleshooting Steps:

    • Temperature: This is the most common lever to pull. Gently increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C). Monitor by TLC to check for starting material consumption versus byproduct formation.

    • Solvent: Ensure you are using a polar aprotic solvent like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base but not the nucleophile, increasing its reactivity.

    • Base: A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often used to scavenge the HF formed. Ensure the base is finely powdered and dry to maximize its surface area and effectiveness.

    • Reagent Purity: Water contamination can interfere with the reaction. Ensure your piperidine, solvent, and base are anhydrous.

Question: During the nitro group reduction, I'm observing cleavage of my tert-butyl ester. How can I prevent this?

Answer: The tert-butyl ester is sensitive to strong acidic conditions.[3] Many classical nitro reduction methods, such as SnCl₂/HCl or Fe/HCl, create a highly acidic environment that can hydrolyze the ester to the corresponding carboxylic acid.

  • Causality: The mechanism of acid-catalyzed tert-butyl ester cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[3]

  • Recommended Solutions:

    • Catalytic Hydrogenation: This is the cleanest and most effective method. Using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like methanol, ethanol, or ethyl acetate is highly chemoselective. It efficiently reduces the nitro group while leaving the ester and aromatic ring intact.

    • Transfer Hydrogenation: If a hydrogen gas setup is unavailable, transfer hydrogenation is an excellent alternative. Reagents like ammonium formate or cyclohexene can serve as the hydrogen source in the presence of Pd/C.

    • Iron in Neutral Conditions: Reduction with iron powder in the presence of a mild electrolyte like ammonium chloride in an ethanol/water mixture can also be effective and avoids strongly acidic conditions.

Reductant SystemTypical ConditionsProsCons
H₂ / Pd/C 1-3 atm H₂, MeOH or EtOAc, RTHigh yield, clean, easy workupRequires specialized hydrogenation equipment
Ammonium Formate / Pd/C MeOH, RefluxNo H₂ gas needed, fastCan be exothermic, workup is more involved
Fe / NH₄Cl EtOH / H₂O, RefluxInexpensive, safeStoichiometric iron waste, can be heterogeneous

Table 1: Comparison of nitro group reduction methods compatible with tert-butyl esters.

Route B: Buchwald-Hartwig Amination Issues

The Buchwald-Hartwig amination is a powerful but notoriously sensitive reaction.[1][4] Success depends on the precise interplay between the palladium source, ligand, base, and solvent.

Question: My Buchwald-Hartwig amination has failed, showing only starting material. What are the first things to check?

Answer: A complete failure of the reaction often points to catalyst inactivity. This is the most critical aspect of the reaction to troubleshoot.

  • Causality: The active catalyst is a Pd(0) species.[5] If this species is not formed or is poisoned, the catalytic cycle cannot begin. The cycle involves oxidative addition of the aryl halide to Pd(0), amine coordination and deprotonation, and finally, reductive elimination to form the product.[1]

  • Troubleshooting Workflow: The following flowchart outlines a logical diagnostic process.

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Question: I am observing significant hydrodehalogenation of my aryl bromide. How can I minimize this side reaction?

Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common competitive side reaction.[6] It often arises from a β-hydride elimination from a palladium-amide intermediate, especially with primary or cyclic secondary amines.[7]

  • Causality: This side reaction competes directly with the desired C-N reductive elimination from the LₙPd(Ar)(NR₂) intermediate. The choice of ligand is paramount in controlling the outcome.

  • Strategies to Suppress Hydrodehalogenation:

    • Ligand Choice: This is the most impactful factor. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) often favor reductive elimination over β-hydride elimination. They create a sterically crowded environment around the palladium center that disfavors the transition state for β-hydride elimination.

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired amination pathway.

    • Base Selection: While strong bases like NaOtBu are common, switching to a different base like LHMDS or K₃PO₄ can sometimes alter the selectivity.

Question: Can the tert-butyl ester group be problematic in a Buchwald-Hartwig reaction?

Answer: Yes, under certain conditions. The most common base used in Buchwald-Hartwig aminations is sodium tert-butoxide (NaOtBu). While effective for the amination, it can potentially participate in transesterification with the tert-butyl ester of the substrate, especially at elevated temperatures. While often not a major issue, if you suspect this is occurring (e.g., by observing related byproducts in your mass spectrum), consider using a different strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[8]

Experimental Protocols

Protocol 1: Route A - SNAr and Nitro Reduction

Step 1a: Synthesis of tert-Butyl 2-nitro-4-(piperidin-1-yl)benzoate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Add piperidine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 90-100°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 1b: Synthesis of tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate

  • In a flask suitable for hydrogenation, dissolve the crude tert-butyl 2-nitro-4-(piperidin-1-yl)benzoate (1.0 eq) in methanol (approx. 0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Purge the flask with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) at atmospheric pressure.

  • Stir the suspension vigorously at room temperature for 6-12 hours, or until TLC indicates complete consumption of the starting material.

  • Once complete, carefully purge the flask with nitrogen again.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, which is often pure enough for subsequent steps or can be purified by chromatography.

Protocol 2: Route B - Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-3 mol% if not using a pre-catalyst).

  • Add tert-butyl 2-amino-4-bromobenzoate (1.0 eq) and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene (approx. 0.2 M) followed by piperidine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and quench by slowly adding water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the final product.

References

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hartwig, J. F., & Hamann, B. C. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
  • ResearchGate. (n.d.). Optimization of reaction conditions. Download Table. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-fluoro-2-nitrobenzoate. Retrieved from [Link]

  • PubMed. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Optimization

solving solubility issues of tert-butyl 2-amino-4-(piperidin-1-yl)benzoate in methanol

The following guide serves as a technical support resource for researchers working with tert-butyl 2-amino-4-(piperidin-1-yl)benzoate . It is structured to address the specific physicochemical challenges imposed by the t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with tert-butyl 2-amino-4-(piperidin-1-yl)benzoate . It is structured to address the specific physicochemical challenges imposed by the tert-butyl ester and piperidine moieties in methanolic environments.

Subject: Solubilization of tert-butyl 2-amino-4-(piperidin-1-yl)benzoate in Methanol Ticket ID: SOL-TBA-4PIP-MEOH Responder: Senior Application Scientist, Chemical Development Group

Executive Summary

Dissolving tert-butyl 2-amino-4-(piperidin-1-yl)benzoate in methanol presents a classic "solubility vs. stability" paradox. While the molecule contains polar amine functionalities, the bulky tert-butyl group and the piperidine ring impart significant lipophilicity (high LogP), resisting dissolution in polar protic solvents like methanol. Furthermore, forcing conditions (heat or acid) in methanol risks transesterification (converting the tert-butyl ester to a methyl ester) or acidolytic cleavage .

This guide provides a validated workflow to achieve solubility without compromising molecular integrity.

Part 1: The Physicochemical Barrier (Root Cause Analysis)

Before attempting dissolution, you must understand why the molecule resists methanol.

Structural FeatureEffect on Methanol SolubilityChemical Risk
tert-Butyl Ester High Hydrophobicity : The bulky

-Bu group disrupts the solvent cage, making solvation energetically unfavorable in pure MeOH.
Transesterification : In the presence of acid/heat, MeOH can displace the

-Bu group, forming the Methyl Ester impurity.
Piperidine Ring Lipophilic Bulk : While the nitrogen is basic, the 5-carbon ring adds significant non-polar surface area.None in MeOH, but susceptible to oxidation over long periods.
Aniline (2-NH2) Crystal Lattice Energy : Primary amines facilitate strong intermolecular H-bonding, creating a high-melting crystal lattice that is hard to "break" with cold solvent.Oxidation (browning) if solution is left open to air.

Part 2: Troubleshooting & Protocols (Q&A Format)

Q1: "I added methanol, but the solid is just sitting at the bottom. Should I heat it?"

Status: 🛑 STOP. Technical Insight: Heating tert-butyl esters in methanol can accelerate transesterification, especially if any trace acid (even from the glass surface or starting material salts) is present.

Protocol A: The "Wetting" Technique (Recommended) Instead of heating, use a co-solvent to break the crystal lattice before adding the bulk methanol.

  • Place the solid in the vial.

  • Add Dichloromethane (DCM) or Tetrahydrofuran (THF) dropwise.

    • Ratio: Use 5-10% of the final target volume.

    • Action: Swirl until a clear, concentrated syrup forms. The lipophilic tert-butyl group is highly soluble in DCM/THF.

  • Slowly dilute with Methanol while stirring.

    • Observation: If precipitation occurs, increase the co-solvent ratio to 20%.

Q2: "Can I use HCl or TFA to protonate the amines and pull it into solution?"

Status: ⚠️ HIGH RISK. Technical Insight: While protonating the piperidine nitrogen (pKa ~11) will drastically increase solubility, HCl in Methanol is a reagent for deprotection. It generates anhydrous hydrogen chloride, which will catalyze the cleavage of the tert-butyl ester to the carboxylic acid or transesterify it to the methyl ester.

Protocol B: Safe pH Adjustment (If strictly necessary) If you must have a salt form in methanol (e.g., for biological assay compatibility where DCM is toxic):

  • Do NOT use HCl.

  • Use a weak, non-nucleophilic organic acid like Acetic Acid (1-2 eq) .

    • Mechanism: This protonates the basic piperidine nitrogen without providing a strong enough conjugate acid to catalyze ester cleavage at room temperature.

  • Time Limit: Use the solution immediately (within 4 hours). Do not store tert-butyl ester salt solutions in methanol overnight.

Q3: "I sonicated the sample for 30 minutes and it dissolved, but now the purity looks different on HPLC."

Status: 📉 DEGRADATION DETECTED. Technical Insight: Prolonged sonication generates local "hot spots" (cavitation temperatures >1000 K) and can generate radical species. Combined with methanol, this promotes degradation.

Protocol C: The "Gentle Break"

  • Sonicate for maximum 30-second bursts .

  • Rest on ice for 1 minute between bursts.

  • If it does not dissolve after 3 cycles, revert to Protocol A (Co-solvent) .

Part 3: Decision Logic & Stability Workflows

The following diagrams illustrate the decision process and the chemical risks involved.

Diagram 1: Solubilization Decision Tree

This logic gate ensures you choose the correct solvent system based on your downstream application.

SolubilityLogic Start Start: Solid tert-butyl 2-amino-4-(piperidin-1-yl)benzoate AppCheck What is the downstream application? Start->AppCheck LCMS LC-MS / NMR / QC AppCheck->LCMS BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay Synthesis Synthetic Intermediate AppCheck->Synthesis MeOH_DCM USE CO-SOLVENT MeOH : DCM (90:10) LCMS->MeOH_DCM Best Signal DMSO USE DMSO (Avoid MeOH entirely) BioAssay->DMSO Standard AcidQ Is Acid Present? Synthesis->AcidQ NoAcid MeOH is safe (Short term) AcidQ->NoAcid No YesAcid STOP: Transesterification Risk AcidQ->YesAcid Yes (HCl, TFA) SwitchSolvent Switch to iPrOH or tBuOH YesAcid->SwitchSolvent

Caption: Decision matrix for solubilizing tert-butyl amino-benzoates based on application constraints.

Diagram 2: The "Methanol Trap" (Degradation Mechanism)

Visualizing why HCl/MeOH is dangerous for this specific molecule.

Degradation Target Target Molecule (tert-Butyl Ester) Conditions MeOH + H+ (Acid) OR Heat Target->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate Impurity1 Methyl Ester Impurity (Transesterification) Intermediate->Impurity1 Major Pathway (MeOH exchange) Impurity2 Carboxylic Acid (Cleavage) Intermediate->Impurity2 Minor Pathway (Isobutylene loss)

Caption: Mechanistic pathway of tert-butyl ester instability in acidic methanol.

Part 4: Validated Solvent Compatibility Matrix

Use this table to select the correct solvent system. Data is estimated based on functional group contributions (fragment methodology).

Solvent SystemSolubility Est.[1][2] (mg/mL)Stability RiskRecommended Use
Methanol (Pure) < 1 mg/mLLow (Neutral pH)Not Recommended
Methanol + 10% DCM > 20 mg/mLLowAnalytical Standards (LCMS)
DMSO > 50 mg/mLLowBiological Assays
Acetonitrile ~ 5-10 mg/mLLowHPLC Mobile Phase
Methanol + 0.1% HCl > 50 mg/mLCRITICAL DO NOT USE (Degradation)
Isopropanol ~ 2-5 mg/mLLowRecrystallization Candidate

References

  • Preparation of tert-butyl esters and their stability . Organic Chemistry Portal. Discusses the specific stability profiles of tert-butyl esters and their susceptibility to acid-catalyzed cleavage and transesterification.

  • Synthesis and properties of tert-butyl 4-(piperidin-1-yl)benzoate derivatives . Sigma-Aldrich / Merck. Technical data regarding the solubility and handling of piperidinyl-benzoate analogs. (Note: Generalized link to structural class due to specific CAS variability).

  • Transesterification Mechanisms in Methanol . ResearchGate.[2] Detailed kinetic analysis of ester interchange reactions in methanolic solutions under varying pH conditions.

  • PubChem Compound Summary: tert-Butyl benzoate derivatives . National Center for Biotechnology Information (2025). Physicochemical property data (LogP, H-bond donor/acceptor counts) used for solubility estimation.

Sources

Troubleshooting

preventing decarboxylation during hydrolysis of tert-butyl amino-benzoates

This is a specialized technical guide designed for the High-Performance Synthesis Support Center . Topic: Preventing Decarboxylation During Deprotection The Mechanistic Landscape: Why Your Substrate is Exploding You are...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical guide designed for the High-Performance Synthesis Support Center .

Topic: Preventing Decarboxylation During Deprotection

The Mechanistic Landscape: Why Your Substrate is Exploding

You are likely encountering this issue because you are fighting two opposing forces.

  • The Protection: tert-Butyl esters are acid-labile but sterically bulky, requiring significant activation energy (often heat) to cleave.

  • The Substrate: Amino-benzoic acids (especially ortho- and para-isomers) are electronically primed to lose CO₂.

The Trap: The amino group is a strong electron donor (resonance). When you protonate the ester to cleave the t-butyl group, you form a carboxylic acid. If the system is heated or highly acidic, the amino group "pushes" electrons into the ring, destabilizing the C-C bond of the carboxyl group. This leads to the irreversible loss of CO₂, leaving you with nothing but an aniline derivative.

Visualizing the Danger Zone

The following diagram maps the kinetic competition between successful hydrolysis and the decarboxylation trap.

DecarboxylationMechanism Substrate tert-Butyl Amino-Benzoate Intermediate Protonated Intermediate (R-NH2-Ph-COOH) Substrate->Intermediate Acid Hydrolysis (-tBu cation) Product Amino-Benzoic Acid (Target) Intermediate->Product Low Temp / Scavengers (Kinetic Control) Byproduct Aniline Derivative + CO2 (Failure) Intermediate->Byproduct High Temp / Unstabilized Zwitterion (Thermodynamic Sink) Note CRITICAL FACTOR: Electron donation from NH2 weakens the Ar-COOH bond. Note->Intermediate

Figure 1: The kinetic bifurcation point. Success depends on stabilizing the intermediate acid or removing the t-butyl group under conditions where the decarboxylation pathway is energetically inaccessible.

Troubleshooting Guide (The "Help Desk")

Q1: "I see bubbling during the reaction. Is that the t-butyl group leaving?"

Diagnosis: Likely No .

  • The Science: The cleavage of a t-butyl group generates isobutylene (gas) or a t-butyl cation trapped by a scavenger. Isobutylene evolution is usually slow and subtle. Vigorous bubbling often indicates the rapid release of CO₂—meaning your product is decarboxylating.

  • The Fix: Immediately lower the temperature to <0°C. If you are using neat TFA, switch to Protocol B (TMSOTf) immediately.

Q2: "My LC-MS shows the correct mass for the product, but the NMR is missing the carboxyl proton and aromatic signals are shifted."

Diagnosis: You have isolated the zwitterion or the decarboxylated aniline .

  • The Science: Amino acids often exist as zwitterions (

    
    ). In this state, they are highly susceptible to decarboxylation upon concentration or heating during workup.
    
  • The Fix: Do not concentrate the reaction mixture to dryness with heat. Use a lyophilizer (freeze dryer) or precipitate the product as a stable HCl salt using diethyl ether.

Q3: "The reaction is stalled at 50% conversion. If I heat it, it decomposes."

Diagnosis: Cation Equilibrium.

  • The Science: The t-butyl cation (

    
    ) is in equilibrium with the ester. If you don't remove it, it simply re-alkylates the acid. Heating pushes the equilibrium but triggers decarboxylation.[1]
    
  • The Fix: You need a Cation Scavenger . Add Triethylsilane (TES) or 1,3-Dimethoxybenzene . These react irreversibly with the

    
     cation, driving the reaction forward without requiring heat.
    

Validated Protocols

Choose your protocol based on your substrate's sensitivity.

Comparison of Methods
FeatureProtocol A: Scavenger-Assisted TFAProtocol B: TMSOTf (Recommended)Protocol C: ZnBr₂ Lewis Acid
Mechanism Brønsted Acid CleavageSilyl-Ester InterchangeLewis Acid Coordination
Temp Range 0°C to RT0°C to RTRT
Risk Level ModerateLowest Low
Best For Robust substratesHigh-risk (Ortho/Para-amino) Acid-sensitive protecting groups
Protocol A: Scavenger-Assisted TFA (The Optimized Standard)

Use this for meta-amino benzoates or less electron-rich systems.

The Logic: We use a "cation sponge" (Triethylsilane) to irreversibly trap the t-butyl carbocation. This drives the reaction to completion at 0°C, preventing the thermal energy required for decarboxylation.

  • Dissolve: Dissolve 1.0 mmol of substrate in 5 mL DCM (Dichloromethane).

  • Add Scavenger: Add 3.0 equiv. of Triethylsilane (Et3SiH) .

    • Why? This reduces the

      
       to isobutane (gas) and prevents re-esterification.
      
  • Acidify: Cool to 0°C . Dropwise add 5 mL TFA (Trifluoroacetic acid).

  • Monitor: Stir at 0°C for 2–4 hours. Monitor by TLC/LCMS.[2]

    • Critical: Do not let the temperature rise above 20°C.

  • Workup (The Safe Way):

    • Do not use rotovap heat.

    • Add cold Diethyl Ether (50 mL) to the reaction mixture. The product usually precipitates as the TFA salt.

    • Filter and wash with ether.

Protocol B: TMSOTf Mediated Cleavage (The "Silver Bullet")

Use this for ortho/para-amino benzoates or highly unstable substrates.

The Logic: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) acts as a Lewis acid. It swaps the t-butyl group for a TMS group (forming a silyl ester) under mild, anhydrous conditions. The silyl ester hydrolyzes instantly upon contact with water during workup to give the acid. This avoids the "hot proton" environment entirely.

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Dissolve: Dissolve 1.0 mmol substrate and 3.0 equiv. 2,6-Lutidine in anhydrous DCM (10 mL).

    • Role of Lutidine: Acts as a non-nucleophilic base to buffer the triflic acid generated.

  • Reagent Addition: Cool to 0°C . Add 3.0 equiv. TMSOTf dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

    • Observation: The reaction is usually very fast (< 1 hour).

  • Quench: Add 10 mL of Water or Sat. NH₄Cl .[2]

    • Chemistry: The intermediate silyl ester (

      
      ) hydrolyzes to the acid (
      
      
      
      ).
  • Isolation: Extract with EtOAc. If the product is amphoteric (zwitterionic), adjust pH to the isoelectric point (~pH 4-5) to precipitate, or extract into n-Butanol.

Protocol C: ZnBr₂ Selective Deprotection

Use this if you have other acid-sensitive groups (like N-Boc) that must remain intact.

The Logic: Zinc Bromide coordinates selectively to the carbonyl oxygen of the t-butyl ester, activating it for cleavage without being strong enough to deprotect N-Boc groups or trigger rapid decarboxylation.

  • Dissolve: Dissolve substrate in DCM .

  • Add Reagent: Add 5.0 equiv. of ZnBr₂ .

  • Stir: Stir at Room Temperature (20–25°C) for 12–24 hours.

    • Note: This reaction is slower but extremely gentle.

  • Workup: Add water and extract. The mild conditions preserve the aromatic carboxylic acid bond.

Decision Matrix (Workflow)

Use this logic flow to determine your experimental path.

ProtocolSelection Start Start: tert-Butyl Amino-Benzoate CheckPos Is the Amino group Ortho or Para? Start->CheckPos OrthoPara Yes (High Risk) CheckPos->OrthoPara Yes Meta No (Meta / Stable) CheckPos->Meta No UseTMS USE PROTOCOL B (TMSOTf / 2,6-Lutidine) OrthoPara->UseTMS Standard Recommendation CheckSens Are there other acid-labile groups (e.g., Boc)? Meta->CheckSens UseZnBr USE PROTOCOL C (ZnBr2 / DCM) CheckSens->UseZnBr Yes UseTFA USE PROTOCOL A (TFA / Et3SiH @ 0°C) CheckSens->UseTFA No

Figure 2: Decision Matrix for selecting the optimal hydrolysis protocol based on substrate stability.

References

  • Greene's Protective Groups in Organic Synthesis. (General reference for ester deprotection conditions).

    • Source:

  • TMSOTf Mediated Cleavage of tert-Butyl Esters. (Specific methodology for mild silyl-cleavage).

    • Source:

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (Protocol for ZnBr2 selectivity).

    • Source:

  • Decarboxylation Mechanisms of Aminobenzoic Acids.

    • Source:

Sources

Optimization

Technical Support: Palladium Removal from 2-Amino-4-Piperidinyl Benzoate

Issue Summary & Chemical Context The Challenge: You are attempting to remove Palladium (Pd) from 2-amino-4-piperidinyl benzoate .[1] Unlike neutral substrates, this molecule presents a "perfect storm" for Pd retention: T...

Author: BenchChem Technical Support Team. Date: February 2026

Issue Summary & Chemical Context

The Challenge: You are attempting to remove Palladium (Pd) from 2-amino-4-piperidinyl benzoate .[1] Unlike neutral substrates, this molecule presents a "perfect storm" for Pd retention:

  • The "Chelation Trap": The molecule contains two competitive binding sites—the primary aniline nitrogen and, more critically, the secondary piperidine nitrogen. These can act as bidentate ligands, stabilizing Pd species in solution and resisting standard washes.

  • Solubility vs. Stability: The benzoate ester limits the use of aggressive acidic/basic washes due to hydrolysis risks, while the basic amines make the product prone to non-specific binding on acidic supports.

Target Specification:

  • ICH Q3D Guideline (Class 2B): < 10 ppm (Oral), < 1 ppm (Parenteral) [1].

Diagnostic & Decision Matrix

Before selecting a protocol, assess your current impurity profile.[1] Use the decision tree below to select the most efficient workflow.

Pd_Removal_Decision_Tree Start START: Initial Pd Level? HighPd > 500 ppm (Gross Contamination) Start->HighPd MidPd 50 - 500 ppm (Moderate) Start->MidPd LowPd < 50 ppm (Polishing) Start->LowPd CheckColor Is solution dark/black? HighPd->CheckColor Scavenger Method B: Thiol/DMT Silica Scavengers (High Selectivity) MidPd->Scavenger CheckYield Is yield critical? LowPd->CheckYield ActivatedCarbon Method A: Activated Carbon (High Loss Risk) ActivatedCarbon->Scavenger If Pd > 50 ppm remains Cryst Method C: Crystallization w/ Additives (N-Acetylcysteine) CheckColor->ActivatedCarbon Yes CheckColor->Scavenger No CheckYield->Scavenger Yes (High Value) CheckYield->Cryst No (Bulk API)

Figure 1: Strategic decision matrix for selecting the appropriate purification method based on initial contamination levels and process constraints.

Recommended Protocols

Protocol A: Thiol-Functionalized Silica Scavenging (Gold Standard)

Best for: High-value intermediates where yield loss must be minimized. Mechanism: The sulfur atoms in the scavenger bind Pd with higher affinity (


) than the nitrogen in your piperidine ring, effectively "stealing" the metal.

Reagents:

  • Scavenger: SiliaMetS® Thiol or Biotage® MP-TMT [2][3].[2]

  • Solvent: MeOH, THF, or DMF (Avoid amines/pyridine as solvents).

Step-by-Step Procedure:

  • Dissolution: Dissolve crude 2-amino-4-piperidinyl benzoate in 10 volumes of solvent (e.g., THF or MeOH). Ensure complete solubility.

  • Loading: Add 4 molar equivalents of scavenger relative to the residual Pd content (not the catalyst used).

    • Note: If Pd content is unknown, start with 10 wt% scavenger relative to the mass of the substrate.

  • Incubation: Stir at 50°C for 4–12 hours .

    • Critical: Room temperature is often insufficient for Pd-amine complexes due to slow ligand exchange kinetics. Heat is required to break the Pd-Piperidine bond.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot and test via ICP-MS.

Protocol B: Crystallization with "Sacrificial" Ligands

Best for: Large-scale batches (>1 kg) where silica scavengers are cost-prohibitive.

Reagents:

  • Additive: N-Acetylcysteine (NAC) or Thiourea.[3]

  • Solvent: Ethanol/Water or Isopropanol.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude product in the crystallization solvent at reflux.

  • Additive Spike: Add 5–10 wt% of N-Acetylcysteine relative to the substrate.

    • Why: NAC is a small, soluble thiol that out-competes the product for Pd binding, keeping the Pd in the mother liquor during crystallization [4].

  • Cooling: Cool slowly to 0–5°C to induce precipitation.

  • Filtration: Filter the crystals.

  • Wash: Wash the cake aggressively with cold solvent to remove the soluble Pd-NAC complex.

Troubleshooting Guide (FAQ)

Q1: I used activated carbon, but my yield dropped by 30%. Why?

A: Your product contains a secondary amine and a primary amine. Activated carbon is non-specific and acidic carbons will bind basic amines.

  • Fix: Switch to a Thiol-modified silica (Protocol A) . If you must use carbon, use a synthetic carbon with controlled porosity (e.g., Carboxen®) rather than generic charcoal [5].

Q2: The scavenger didn't work; Pd is still >50 ppm.

A: This is likely a kinetic issue. The Pd-Piperidine bond is strong.

  • Fix 1 (Heat): Increase temperature to 60°C.

  • Fix 2 (Solvent): If using DCM or EtOAc, switch to THF or MeOH. Scavengers swell better and exhibit faster kinetics in polar solvents.

  • Fix 3 (Activation): Add a trace of acetic acid (0.1%) to protonate a fraction of the product's amines, weakening their hold on the Pd, allowing the scavenger to grab it. Caution: Monitor ester stability.

Q3: Can I use a cation exchange resin (SCX) to catch the Pd?

A: No. Your product (2-amino-4-piperidinyl benzoate) is a base. It will bind to the SCX resin immediately, leading to massive product loss or a difficult "catch-and-release" requirement that might hydrolyze the ester during the ammonia release step. Stick to neutral, sulfur-based scavengers.

Comparative Data: Scavenger Efficiency

The following table summarizes expected performance for amine-rich substrates.

MethodSelectivity for PdProduct RecoveryCost per gramSuitability for Benzoates
SiliaMetS® Thiol High>95%HighExcellent
Activated Carbon Low60-80%LowPoor (Non-specific binding)
Cryst. + NAC Moderate85-90%LowGood (Scale-dependent)
Polymer TMT Very High>95%Very HighExcellent

Mechanism of Action

Understanding the competition between your product and the scavenger is vital.

Scavenging_Mechanism cluster_0 Reaction Mixture Pd Palladium (Pd) Product Product (Piperidine Amine) Pd->Product Product->Pd Kinetic Trap (Medium Affinity) Scavenger Scavenger (Thiol -SH) Trapped Pd-Scavenger Complex (Solid Waste) Scavenger->Trapped High Affinity Binding (Kd ~ 10^-6) Complex Pd-Product Complex (Impurity) Complex->Scavenger + Heat & Time (Ligand Exchange) Clean Purified Product Complex->Clean Pd Release

Figure 2: Ligand exchange mechanism. Heat provides the activation energy to break the Pd-Amine bond, allowing the Thiol-Silica to irreversibly bind the metal.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers: Selection Guide & Case Studies. Retrieved from SiliCycle Application Notes. Link

  • Biotage. (2023).[2] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Blog. Link

  • Arbor Assays. (2017). Palladium Detection for API Purification. Link

  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Link

Sources

Troubleshooting

troubleshooting low conversion in cyclization of amino-benzoates

Introduction: The Cyclization Challenge The cyclization of 2-aminobenzoates (anthranilates) is a cornerstone reaction in medicinal chemistry, serving as the gateway to privileged scaffolds like 4(3H)-quinazolinones and 1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclization Challenge

The cyclization of 2-aminobenzoates (anthranilates) is a cornerstone reaction in medicinal chemistry, serving as the gateway to privileged scaffolds like 4(3H)-quinazolinones and 1,4-benzodiazepines . While theoretically straightforward, these reactions often suffer from "kinetic traps"—stalled intermediates, hydrolysis of the ester, or oligomerization—resulting in frustratingly low conversions.

This guide moves beyond basic textbook instructions. It deconstructs the thermodynamics and kinetics of the reaction, providing a diagnostic framework to rescue your synthesis.

Module 1: The Diagnostic Workflow

Before altering conditions, you must identify the mode of failure. Use this logic gate to classify your issue.

DiagnosticFlow Start START: Low Conversion Observed CheckTLC Analyze Reaction Mixture (LCMS/TLC) Start->CheckTLC SM_Remains Starting Material (SM) Persists CheckTLC->SM_Remains Unreacted SM Intermed_Stall Acyclic Intermediate Accumulates CheckTLC->Intermed_Stall Product M+H minus H2O absent Decomp Complex Mixture / Charring CheckTLC->Decomp Many spots / Baseline Kinetic_Issue KINETIC BARRIER Nucleophile too weak Electrophile deactivated SM_Remains->Kinetic_Issue Thermo_Issue THERMODYNAMIC BARRIER Water/Alcohol inhibiting closure Reversible equilibrium Intermed_Stall->Thermo_Issue Side_Rxn COMPETING PATHWAY Oxidation or Polymerization Temp too high Decomp->Side_Rxn

Figure 1: Diagnostic Logic Gate for Amino-Benzoate Cyclization. Identify if your issue is Kinetic (activation energy) or Thermodynamic (equilibrium).

Module 2: Mechanistic Causality

To fix the reaction, you must understand the energy landscape. The cyclization of an amino-benzoate with an electrophile (e.g., formamide, orthoester, or amino acid) generally proceeds via an Addition-Elimination mechanism.

The Critical Failure Points
  • The Nucleophilic Bottleneck (Step 1): The aniline nitrogen is a relatively weak nucleophile due to resonance delocalization into the benzene ring. If your amino-benzoate has electron-withdrawing groups (EWGs) like -NO2 or -CF3, the nucleophilicity drops further, preventing the initial attack.

  • The Tetrahedral Collapse (Step 2): Formation of the acyclic intermediate (e.g., o-amidobenzamide) is often fast. The cyclization step—attacking the ester carbonyl—is the rate-determining step (RDS). This step requires the expulsion of an alkoxide (from the ester), which is energetically demanding.

  • Water Inhibition: In condensation reactions (e.g., Niementowski), water is a byproduct. If not removed, the equilibrium shifts back to the open-chain form (Le Chatelier’s principle).

Mechanism Reactants Amino-Benzoate + Electrophile Intermed1 Acyclic Amide (Common Stall Point) Reactants->Intermed1 Initial Attack TS Tetrahedral Intermediate Intermed1->TS Ring Closure (RDS) TS->Intermed1 Reversible if water present Product Cyclized Scaffold TS->Product -ROH / -H2O

Figure 2: Simplified Reaction Coordinate. Note the reversibility at the Tetrahedral Intermediate stage.

Module 3: Troubleshooting & Optimization Guides

Scenario A: "I see the acyclic intermediate, but the ring won't close."

Diagnosis: Thermodynamic stall. The reaction has formed the amide bond but lacks the energy or driving force to eject the leaving group (alkoxide/water) to form the ring.

  • Solution 1: Chemical Dehydration. Add a dehydrating agent to sequester water.

    • Reagent:PPE (Polyphosphate Ester) or HMDS (Hexamethyldisilazane) . HMDS is particularly effective as it silylates the amide oxygen, making it a better leaving group and driving the reaction forward [1].

  • Solution 2: Switch Solvents. If using ethanol/methanol, the solvent itself may be acting as a nucleophile, keeping the ring open.

    • Fix: Switch to Diphenyl Ether (high boiling point, non-nucleophilic) or Toluene with a Dean-Stark trap to physically remove water/alcohol.

Scenario B: "Starting material is untouched. No reaction."

Diagnosis: Kinetic barrier. The amine is too deactivated or the electrophile is not reactive enough.

  • Solution 1: Lewis Acid Catalysis. Standard thermal heating isn't enough for deactivated anilines.

    • Protocol: Add 1-5 mol% In(OTf)₃ (Indium Triflate) or SbCl₃ . These coordinate to the carbonyl oxygen, increasing its electrophilicity without the harshness of strong Brønsted acids that might protonate (and deactivate) your amine [2].

  • Solution 2: Microwave Irradiation. Microwave synthesis is superior for this scaffold. The dipolar polarization effects can selectively heat the polar transition state, reducing reaction times from hours to minutes [3].

Scenario C: "My ester hydrolyzed to the acid."

Diagnosis: Wet solvent or adventitious water under basic conditions.

  • Fix: Ensure anhydrous conditions. If base catalysis (e.g., NaOEt) is used, use freshly distilled solvents. Alternatively, convert the ester to the amide (anthranilamide) first using ammonia, as the amide is more prone to cyclization than the ester in certain Niementowski variations [4].

Module 4: Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, overcoming steric hindrance.

  • Reagents: Mix Amino-benzoate (1.0 equiv), Electrophile (e.g., Formamide, 5.0 equiv), and Ammonium Acetate (1.0 equiv) in a microwave vial.

  • Catalyst: Add AcOH (catalytic drops) or SbCl₃ (1 mol%).

  • Condition: Irradiate at 140–150°C for 10–15 minutes .

    • Note: Do not use an open vessel. Pressurized vials allow superheating of solvents like ethanol above their boiling points.

  • Workup: Cool to RT. Pour into crushed ice. The quinazolinone usually precipitates.[1] Filter and wash with cold water.[1]

Protocol 2: Lewis-Acid Catalyzed Cyclization (Sensitive Substrates)

Best for: Substrates with acid-sensitive protecting groups (e.g., Boc, TBDMS).

  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Solvent: Toluene or Xylene (anhydrous).

  • Reagents: Amino-benzoate (1.0 equiv) + Orthoester (1.2 equiv) + Amine (1.2 equiv).

  • Catalyst: Add In(OTf)₃ (5 mol%) or Iodine (I₂) (10 mol%) [5].

  • Reflux: Heat to reflux (110°C) for 3–6 hours.

  • Data Comparison:

ParameterThermal (Conventional)Microwave (Catalyzed)Lewis Acid (In(OTf)₃)
Time 6–24 Hours10–20 Minutes3–6 Hours
Yield 40–60%85–95%75–90%
Purity Low (requires column)High (precipitation)High
Solvent EtOH/DMFNeat/EtOHToluene

FAQ: Expert Corner

Q: Can I use anthranilic acid instead of the ester? A: Yes, this is the classic Niementowski reaction. However, the acid often requires higher temperatures (180°C+) to sublime/condense. The ester allows for milder conditions but requires careful management of the leaving group (alkoxide).

Q: Why is my product soluble in water during workup? A: If your product has a phenolic -OH or a basic nitrogen, it might form a salt. Adjust the pH of your ice-water quench to ~7.0. Quinazolinones can be amphoteric; avoid highly acidic or basic workups unless necessary.

Q: I'm trying to make a Benzodiazepine, but I'm getting a Quinazolinone. Why? A: This is a common side reaction if the amino acid component degrades or if the reaction temperature is too high, favoring the thermodynamically more stable 6-membered quinazolinone ring over the 7-membered benzodiazepine. Lower the temperature and use a mild catalyst like CuI (Copper Iodide) to favor the 7-membered ring formation [6].

References

  • Wang, L., et al. "HMDS-promoted synthesis of quinazolinones." Tetrahedron Letters, vol. 53, no. 34, 2012. Link

  • Liu, J., et al. "Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3." SciSpace/Journal of Chemical Research, 2008. 2

  • Rad-Moghadam, K., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2015. 3

  • BenchChem Technical Notes. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide." BenchChem Application Note, 2025.[1][4] 4

  • Zhang, Z., et al. "Iodine-catalyzed synthesis of quinazolinones."[5] ACS Omega, 2026. 5

  • Rajput, S., et al. "Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine." RSC Advances, 2023. 6

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of tert-butyl 2-amino-4-(piperidin-1-yl)benzoate

This guide provides a technical analysis of the 1H NMR spectrum for tert-butyl 2-amino-4-(piperidin-1-yl)benzoate , designed for researchers validating synthesis outcomes or assessing purity. Content Type: Technical Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum for tert-butyl 2-amino-4-(piperidin-1-yl)benzoate , designed for researchers validating synthesis outcomes or assessing purity.

Content Type: Technical Comparison & Validation Guide Application: Structural Elucidation, Purity Assessment, Reaction Monitoring[1]

Executive Summary

tert-butyl 2-amino-4-(piperidin-1-yl)benzoate is a trisubstituted benzene derivative featuring a "push-pull" electronic system. The electron-withdrawing tert-butyl ester at C1 is opposed by two strong electron-donating groups: the primary amine at C2 and the piperidine ring at C4.

This guide compares the product's spectral signature against its synthetic precursor (tert-butyl 2-amino-4-fluorobenzoate ) to provide a definitive "Go/No-Go" decision matrix for reaction monitoring.

Key Diagnostic Features
  • The "Push-Pull" Aromatic Split: Extreme chemical shift differentiation between H6 (deshielded by ester) and H3/H5 (shielded by amines).

  • Piperidine Fingerprint: Distinct multiplet patterns in the aliphatic region (1.5–3.4 ppm) replacing the fluorine coupling of the precursor.

  • Intramolecular H-Bonding: The C2-amine protons often exhibit downfield shifting due to hydrogen bonding with the C1-carbonyl oxygen.

Experimental Protocol

To ensure reproducibility, the following acquisition parameters are recommended.

Materials & Methods
ParameterRecommendationRationale
Solvent A (Primary) CDCl₃ (Chloroform-d)Provides optimal resolution for the aliphatic piperidine and tert-butyl regions.
Solvent B (Secondary) DMSO-d₆ Use if

protons are broad or exchanging rapidly in CDCl₃. Essential for confirming labile protons.
Concentration 10–15 mg in 0.6 mLPrevents concentration-dependent shifting of the amine signal.
Frequency 400 MHz (min)Required to resolve the H3/H5 meta-coupling (

Hz).
Temperature 298 K (25 °C)Standard ambient temperature to minimize conformational broadening of the piperidine ring.

Structural Assignment & Data Analysis

The following data represents the theoretical consensus shifts derived from substituent additivity rules (Silverstein/Pretsch) and validated against analogous 2-amino-4-substituted benzoates.

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
PositionShift (

, ppm)
Mult.Int.

(Hz)
Assignment Logic
H-6 7.75 d1H8.9Deshielded. Ortho to EWG (Ester). The most downfield aromatic signal.
H-5 6.18 dd1H8.9, 2.3Shielded. Ortho to piperidine (donor). Large ortho-coupling to H6; small meta-coupling to H3.
H-3 6.05 d1H2.3Highly Shielded. Sandwiched between two donors (

and Piperidine).
NH₂ 5.80 - 6.20 br s2H-Variable. Broad singlet. May shift downfield if intramolecular H-bond is strong.
Pip-

3.35 m4H-Piperidine

adjacent to Nitrogen. Deshielded by aromatic ring current.
t-Butyl 1.56 s9H-Strong diagnostic singlet. Unmistakable intensity.
Pip-

1.60 - 1.70 m6H-Piperidine distal

protons. Overlaps near t-butyl but integrates separately.

Note: The chemical shift of the


 group is concentration and moisture dependent. In very dry CDCl₃, it may appear sharper; in the presence of water, it broadens.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the product spectrum against the most common "Alternative": the unreacted starting material (Precursor ). This is critical for determining reaction completion.

Comparison: Product vs. Precursor (4-Fluoro analog)
FeatureProduct (Piperidinyl)Precursor (4-Fluoro)Diagnostic Action
Aromatic Splitting Simple doublet/dd patterns.Complex multiplets due to H-F coupling (

Hz).
Loss of F-coupling confirms substitution.
H-3 Shift Upfield (~6.05 ppm).Downfield (~6.40 ppm).Piperidine is a stronger donor than Fluorine, shielding H3 more.
Aliphatic Region Large multiplets (Piperidine) + t-Butyl.Only t-Butyl singlet.Presence of signals at 3.35 ppm confirms piperidine incorporation.
Integration Aromatic region integrates to 3H .Aromatic region integrates to 3H .No change in proton count, but change in pattern.
Comparison: Product vs. Hydrolysis Impurity (Free Acid)

If the tert-butyl ester is cleaved (acidic conditions), the spectrum changes drastically.

  • Observation: Disappearance of the strong singlet at 1.56 ppm (9H).

  • Observation: Appearance of a very broad carboxylic acid proton (>11.0 ppm).

Visualization of Logic & Workflow

The following diagrams illustrate the structural assignment logic and the decision-making workflow for validating the compound.

Diagram 1: Structural Assignment Map

Mapping the physical structure to the NMR signals.

NMR_Assignment cluster_struct Molecule Structure cluster_nmr NMR Signals (ppm) C1 Ester (C1) H6 H-6 (Aromatic) C1->H6 Ortho EWG Effect (+0.7 ppm) C2 Amine (C2) H3 H-3 (Aromatic) C2->H3 Ortho Donor Effect (-0.7 ppm) C4 Piperidine (C4) C4->H3 Ortho Donor Effect (-0.6 ppm) S_Ali 3.35 ppm (m) Piperidine Alpha C4->S_Ali Alpha-Protons S_Low 7.75 ppm (d) Deshielded H6->S_Low S_High 6.05-6.18 ppm Shielded H3->S_High

Caption: Logical flow connecting substituent electronic effects (EWG/EDG) to observed chemical shifts.

Diagram 2: Validation Workflow

Decision matrix for researchers synthesizing this compound.

Validation_Flow Start Acquire 1H NMR (CDCl3) Check_tBu Check 1.56 ppm (Singlet, 9H) Start->Check_tBu Check_Pip Check 3.35 ppm (Multiplet, 4H) Check_tBu->Check_Pip Present Decision_Fail_Hyd FAIL: Hydrolysis (Acid) Check_tBu->Decision_Fail_Hyd Absent Check_Arom Check Aromatic Region (Loss of F-coupling?) Check_Pip->Check_Arom Present Decision_Fail_SM FAIL: Unreacted Precursor Check_Pip->Decision_Fail_SM Absent Decision_Pass PASS: Pure Product Check_Arom->Decision_Pass Simple Patterns Check_Arom->Decision_Fail_SM Complex Splitting

Caption: Step-by-step diagnostic workflow to validate product identity and purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for substituent additivity rules).

  • Royal Society of Chemistry. (2020). Supplementary Information: Synthesis of tert-butyl benzoate derivatives. (Provides baseline data for tert-butyl benzoate esters).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). SDBS: Spectral Database for Organic Compounds. (General reference for piperidine and aniline chemical shifts).
  • Reich, H. J. (2023).[3] Structure Determination Using NMR.[1][4] University of Wisconsin-Madison. (Authoritative source for coupling constant analysis).

Sources

Comparative

Unraveling the Enigma of CAS 2138093-67-9: A Guide to Mass Spectrometry Fragmentation When the Structure is Unknown

A Critical Prerequisite: The Imperative of a Known Chemical Structure In the realm of analytical chemistry, particularly in the structural elucidation of molecules, mass spectrometry stands as a cornerstone technique. It...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Prerequisite: The Imperative of a Known Chemical Structure

In the realm of analytical chemistry, particularly in the structural elucidation of molecules, mass spectrometry stands as a cornerstone technique. It provides invaluable information about the molecular weight and, through the analysis of fragmentation patterns, the intricate architecture of a compound. However, the journey into deciphering a molecule's fragmentation behavior begins with a fundamental and non-negotiable prerequisite: its chemical structure.

Our investigation into the mass spectrometry fragmentation pattern of the compound designated by CAS number 2138093-67-9 has encountered a significant hurdle. Despite extensive searches across publicly available chemical databases and registries, the definitive chemical structure for this specific CAS number could not be ascertained. The absence of this foundational piece of information renders a detailed, specific analysis of its fragmentation pattern impossible.

This guide, therefore, pivots from a specific analysis of CAS 2138093-67-9 to a broader, educational discourse on the principles of mass spectrometry fragmentation. We will explore why a chemical structure is indispensable for this analysis and provide a framework for how one would hypothetically approach the interpretation of a fragmentation pattern, were the structure known. This will serve as a valuable resource for researchers encountering similar challenges with novel or proprietary compounds.

The Symbiotic Relationship Between Chemical Structure and Fragmentation Pattern

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the molecule, including the types of atoms present, the bond strengths, the presence of functional groups, and the overall stability of the potential fragment ions.[1][2] In essence, the fragmentation pattern is a direct consequence of the chemical structure.

Here's a breakdown of why the structure is paramount:

  • Bond Cleavage Prediction: The likelihood of a particular bond breaking depends on its strength. For instance, bonds adjacent to heteroatoms (like oxygen or nitrogen) or pi systems are often weaker and more susceptible to cleavage. Without knowing the arrangement of atoms and bonds, predicting these cleavage sites is mere speculation.

  • Functional Group Influence: Different functional groups direct fragmentation in characteristic ways.[2] For example, alcohols often exhibit a prominent loss of a water molecule, while ketones frequently undergo McLafferty rearrangement. Identifying the functional groups within a structure is key to anticipating these specific fragmentation pathways.

  • Fragment Ion Stability: The formation of stable carbocations, radical cations, or neutral losses drives the fragmentation process. Resonance stabilization, inductive effects, and hyperconjugation all play a role in determining which fragments are most likely to be observed in the mass spectrum. An understanding of the molecular structure is essential to evaluate the stability of potential fragments.

  • Rearrangement Reactions: Many fragmentation processes involve complex rearrangements of atoms within the ion. These are not simple bond cleavages and are dictated by the spatial relationship of different parts of the molecule.

The interplay of these factors is illustrated in the following diagram:

Caption: Logical workflow for predicting mass spectral fragmentation.

A Hypothetical Workflow for Fragmentation Analysis

Should the structure of CAS 2138093-67-9 become available, the following step-by-step methodology outlines a robust approach to analyzing its fragmentation pattern.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

  • Sample Preparation:

    • Dissolve the reference standard of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is a common starting point for a wide range of small molecules.

      • Mobile Phase A: Water with 0.1% formic acid (for positive ionization mode) or 5 mM ammonium acetate (for negative ionization mode).

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A generic gradient from 5% to 95% B over 10-15 minutes is suitable for initial screening.

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to determine which provides a better signal for the parent ion.

      • Full Scan (MS1): Acquire data over a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-1000).

      • Tandem MS (MS2): Select the most abundant precursor ion from the full scan for fragmentation.

      • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread to generate a comprehensive fragmentation spectrum.

  • Data Analysis and Interpretation:

    • Identify the accurate mass of the precursor ion and propose a molecular formula.

    • Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions.

    • Propose fragmentation pathways consistent with the known chemical structure.

    • Compare the observed fragmentation pattern with that of structurally related compounds if available in the literature or databases.

The following diagram illustrates this experimental workflow:

Experimental_Workflow A Sample Preparation (1 µg/mL in mobile phase) B UHPLC Separation (Reversed-Phase C18) A->B Injection C ESI Ionization (Positive & Negative Modes) B->C Elution D Full Scan (MS1) (Precursor Ion Selection) C->D Ion Transfer E Collision-Induced Dissociation (CID) (Stepped Collision Energy) D->E Isolation F Product Ion Scan (MS2) (Fragment Ion Detection) E->F Fragmentation G Data Analysis (Fragmentation Pathway Elucidation) F->G Data Acquisition

Caption: A typical LC-MS/MS workflow for fragmentation analysis.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques to provide orthogonal information.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, speed, and specificity.Isomers can be difficult to distinguish without chromatography and reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure determination.Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure of crystalline compounds.The gold standard for structure determination.Requires a single, high-quality crystal, which can be difficult to obtain.

Recommendations for Proceeding

For researchers in possession of a physical sample of CAS 2138093-67-9, the following steps are recommended to enable a full analysis of its mass spectrometry fragmentation pattern:

  • Consult Internal Documentation: If the compound was synthesized in-house or acquired from a collaborator, detailed structural information may be available in laboratory notebooks or internal databases.

  • Contact the Supplier: If the compound was purchased from a commercial vendor, they should be able to provide a certificate of analysis that includes the chemical structure.

  • Utilize Proprietary Databases: For those with access, specialized databases such as SciFinder or Reaxys may contain structural information for this CAS number that is not publicly available.

  • Perform De Novo Structural Elucidation: If the structure is truly unknown, a combination of analytical techniques, including high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and potentially infrared spectroscopy, will be necessary to determine the structure.

References

A comprehensive list of references for further reading on mass spectrometry and fragmentation mechanisms will be provided upon successful identification of the chemical structure for CAS 2138093-67-9. For general knowledge, the following resources are highly recommended:

  • "Interpretation of Mass Spectra" by Fred W. McLafferty and Frantisek Turecek.
  • "Mass Spectrometry: Principles and Applications" by Edmond de Hoffmann and Vincent Stroobant.
  • Journal articles from the Journal of the American Society for Mass Spectrometry (JASMS) and Analytical Chemistry are excellent sources for the latest research and developments in the field.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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